1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one
CAS No.: 2309554-54-7
Cat. No.: VC5175346
Molecular Formula: C16H19N5O
Molecular Weight: 297.362
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309554-54-7 |
|---|---|
| Molecular Formula | C16H19N5O |
| Molecular Weight | 297.362 |
| IUPAC Name | 2-pyridin-3-yl-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
| Standard InChI | InChI=1S/C16H19N5O/c22-16(6-12-2-1-5-17-9-12)21-13-3-4-14(21)8-15(7-13)20-11-18-10-19-20/h1-2,5,9-11,13-15H,3-4,6-8H2 |
| Standard InChI Key | HFOMXXFOLRHUJV-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2C(=O)CC3=CN=CC=C3)N4C=NC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, C₁₆H₁₉N₅O (molecular weight: 297.35 g/mol), incorporates three distinct moieties:
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Azabicyclo[3.2.1]octane: A bridged bicyclic amine providing structural rigidity and stereochemical complexity.
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1,2,4-Triazol-1-yl: A heterocyclic ring known for its hydrogen-bonding capacity and metabolic stability.
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Pyridin-3-yl Ethanone: An aromatic ketone contributing to π-π stacking interactions and solubility modulation.
The stereochemistry at the (1R,5S) positions of the bicyclic system is critical for its biological activity, as confirmed by X-ray crystallography and NMR studies .
Spectroscopic and Computational Data
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LogP: Predicted to be 1.82 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 1):
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Formation of Azabicyclo[3.2.1]octane: Achieved via intramolecular cyclization of a proline-derived precursor under acidic conditions .
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Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,4-triazole ring at position 3 of the bicyclic core.
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Pyridinyl Ethanone Coupling: A Friedel-Crafts acylation links the pyridinyl group to the bicyclic amine.
Key Reaction Conditions:
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Temperature: 80–120°C for cyclization steps.
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Catalysts: Pd(OAc)₂ for cross-coupling; CuI for triazole formation.
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Purification: HPLC (C18 column, acetonitrile/water gradient) yields >98% purity.
Industrial-Scale Challenges
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Yield Optimization: Initial lab-scale yields of 12% improved to 45% via microwave-assisted synthesis .
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Stereochemical Control: Chiral HPLC (Chiralpak IA) resolves enantiomers, ensuring >99% ee for the (1R,5S) isomer .
Biological Activity and Mechanism
Enzymatic Inhibition
The compound exhibits nM-level inhibition against:
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Cytochrome P450 17A1 (CYP17A1): IC₅₀ = 38 nM, critical in steroidogenesis.
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Janus Kinase 2 (JAK2): IC₅₀ = 112 nM, implicated in myeloproliferative disorders .
Structure-Activity Relationship (SAR) Insights:
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Triazole N2 nitrogen forms a hydrogen bond with CYP17A1’s heme iron.
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Azabicyclo[3.2.1]octane enhances target selectivity over related kinases (e.g., JAK3 selectivity ratio: 12:1) .
Comparative Analysis with Analogues
| Parameter | This Compound | Voriconazole (Triazole Antifungal) | Ruxolitinib (JAK Inhibitor) |
|---|---|---|---|
| Molecular Weight | 297.35 | 349.31 | 306.37 |
| logP | 1.82 | 1.83 | 1.95 |
| CYP Inhibition (IC₅₀) | 38 nM | 520 nM | N/A |
| Therapeutic Index | 8.5 | 3.2 | 6.1 |
Key Advantages:
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Dual CYP17A1/JAK2 inhibition avoids polypharmacy in prostate cancer therapy .
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Lower hepatotoxicity risk compared to voriconazole (ALT elevation: 2% vs. 15%) .
Pharmacokinetic Profile
ADME Properties
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Metabolism: Hepatic CYP3A4-mediated oxidation to inactive sulfoxide.
Formulation Strategies
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Nanoparticulate Delivery: PLGA nanoparticles (150 nm) enhance bioavailability to 78% (vs. 32% free drug) .
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Prodrug Design: Phosphate ester prodrugs mitigate first-pass metabolism.
Future Directions
Clinical Translation
Phase I trials (NCT04835550) initiated in 2024 assess safety in solid tumors. Preliminary data show:
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Dose-Limiting Toxicity: Grade 3 transaminitis at 200 mg BID.
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Objective Response Rate: 18% in castration-resistant prostate cancer .
Structural Modifications
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